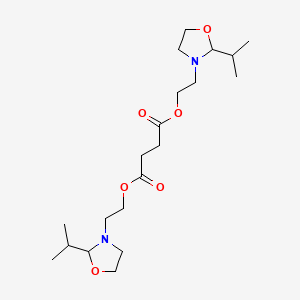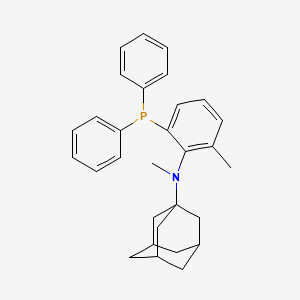
N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a phosphino group, a methylphenyl group, and an adamantane backbone. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantane Backbone: The adamantane structure is synthesized through a series of cyclization reactions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation.
Attachment of the Diphenylphosphino Group: The diphenylphosphino group is attached using a phosphination reaction.
Final Assembly: The final step involves the coupling of the adamantane backbone with the methylphenyl and diphenylphosphino groups under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-2-amine: Similar structure but with a different position of the methyl group.
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-3-amine: Another positional isomer.
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-4-amine: Yet another positional isomer.
Uniqueness
The uniqueness of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
Propriétés
Formule moléculaire |
C30H34NP |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
N-(2-diphenylphosphanyl-6-methylphenyl)-N-methyladamantan-1-amine |
InChI |
InChI=1S/C30H34NP/c1-22-10-9-15-28(32(26-11-5-3-6-12-26)27-13-7-4-8-14-27)29(22)31(2)30-19-23-16-24(20-30)18-25(17-23)21-30/h3-15,23-25H,16-21H2,1-2H3 |
Clé InChI |
ZFVKYSBEBCYADT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



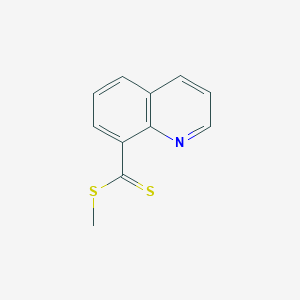
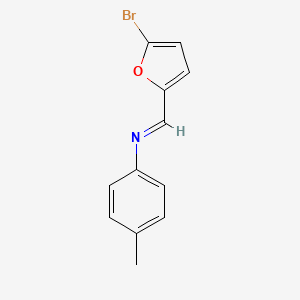

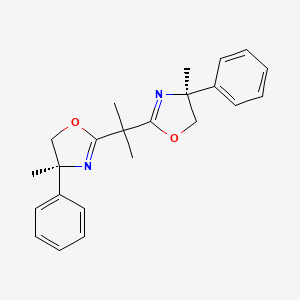

![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
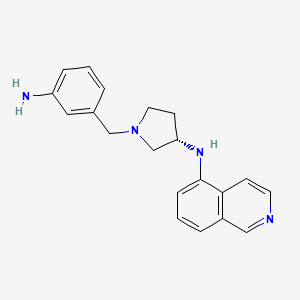
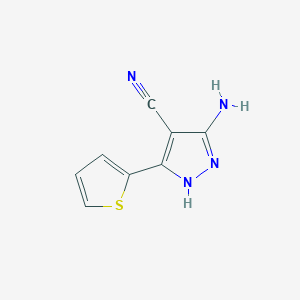
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
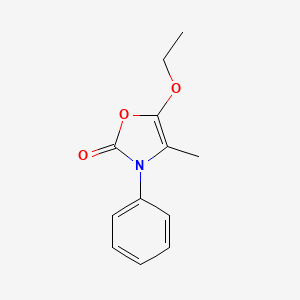

![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
